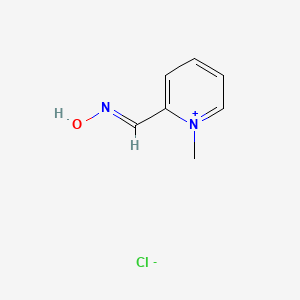
Pralidoxime Chloride
描述
氯化普拉利度胺是一种属于肟类化合物家族的化合物,该家族以其与有机磷酸酯失活的乙酰胆碱酯酶结合的能力而闻名。 它主要用作有机磷酸酯中毒的解毒剂,有机磷酸酯中毒可能是由于接触某些杀虫剂和神经毒剂造成的 . 氯化普拉利度胺通常与阿托品和地西泮或咪达唑仑联合使用来治疗此类中毒 .
作用机制
氯化普拉利度胺通过重新活化乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种被有机磷酸酯抑制的酶。 有机磷酸酯与乙酰胆碱酯酶的酯化位点结合,导致酶失活 . 氯化普拉利度胺与酶的阴离子位点结合,并取代丝氨酸残基上的磷酸基团,从而再生活性酶 . 这使酶能够降解积累的乙酰胆碱并恢复正常的肌神经传递 .
生化分析
Biochemical Properties
Protopam Chloride plays a significant role in biochemical reactions. It acts by reactivating cholinesterase, an enzyme that is essential for normal nerve function . This reactivation occurs when Protopam Chloride binds to the phosphorylated cholinesterase, reversing the effects of the poison or drug .
Cellular Effects
Protopam Chloride has profound effects on various types of cells and cellular processes. It reverses muscle weakness or paralysis caused by a poison or certain drug overdose . It influences cell function by restoring the activity of cholinesterase, thereby allowing neuromuscular junctions to function normally .
Molecular Mechanism
The molecular mechanism of action of Protopam Chloride involves its binding interactions with biomolecules and its ability to reactivate cholinesterase. It binds to the phosphorylated cholinesterase, reversing the inactivation caused by the poison or drug . This reactivation allows the destruction of accumulated acetylcholine, restoring normal function at neuromuscular junctions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Protopam Chloride can change over time. It is stable in air and soluble in water . Its effects on cellular function, such as the reactivation of cholinesterase, can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Protopam Chloride can vary with different dosages in animal models. While specific dosage effects may depend on the particular model and the nature of the poisoning or overdose, Protopam Chloride is generally administered under physician supervision .
Metabolic Pathways
Protopam Chloride is involved in the metabolic pathway of cholinesterase reactivation. It interacts with the phosphorylated cholinesterase, reversing its inactivation . This interaction allows the destruction of accumulated acetylcholine, restoring normal function at neuromuscular junctions .
Transport and Distribution
Protopam Chloride is transported and distributed within cells and tissues via the bloodstream. The specific details of its transport and distribution may depend on the nature of the poisoning or overdose and the route of administration .
Subcellular Localization
The subcellular localization of Protopam Chloride is likely to be widespread due to its role in reactivating cholinesterase, an enzyme that is found throughout the body. The specific details of its localization and any effects on its activity or function may depend on the nature of the poisoning or overdose and the route of administration .
准备方法
合成路线和反应条件: 氯化普拉利度胺通过用羟胺处理吡啶-2-甲醛来合成,生成吡啶-2-醛肟。 然后用甲基碘化物烷基化该中间体以产生普拉利度胺作为碘化物盐 . 另一种方法涉及吡啶-2-醛肟与甲磺酸甲酯在乙腈中反应,生成2-PAM甲磺酸盐,然后用干燥的氯化氢在异丙醇中处理,生成氯化普拉利度胺 .
工业生产方法: 在工业环境中,氯化普拉利度胺通过称量特定量的化合物并在低于40°C的温度下将其溶解在注射用水来生产。然后将溶液调整至pH值为2.5至4.5,进行灭菌,过滤并进行无菌灌装。 最终产品在2°C至8°C的避光冷藏条件下储存 .
化学反应分析
反应类型: 氯化普拉利度胺主要进行取代反应。 它与有机磷酸酯反应,裂解有机磷酸酯与乙酰胆碱酯酶之间形成的磷酸酯键 . 该反应使酶重新活化,使其能够降解积累的乙酰胆碱并恢复正常的肌神经功能 .
常用试剂和条件: 合成氯化普拉利度胺中使用的常用试剂包括吡啶-2-甲醛、羟胺、甲基碘化物、甲磺酸甲酯和干燥的氯化氢 . 反应通常在乙腈和异丙醇等溶剂中进行,并在受控温度和pH条件下进行 .
形成的主要产物: 氯化普拉利度胺与有机磷酸酯反应形成的主要产物是重新活化的乙酰胆碱酯酶,它可以降解乙酰胆碱并恢复正常的肌神经功能 .
科学研究应用
氯化普拉利度胺在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 它用作有机磷酸酯中毒的解毒剂,由于有机磷酸酯杀虫剂的广泛使用,有机磷酸酯中毒已成为一个主要的公共卫生问题 . 在药物化学中,氯化普拉利度胺因其重新活化乙酰胆碱酯酶和抵消神经毒剂作用的潜力而被研究 . 它还用于与开发新的解毒剂和治疗化学战剂相关的研究 .
相似化合物的比较
属性
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent) | |
| Record name | Pralidoxime chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023495 | |
| Record name | Pralidoxime chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-15-0, 14018-50-9 | |
| Record name | Pralidoxime chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pralidoxime chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralidoxime chloride [USAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pralidoxime chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyiminomethyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X7XS076H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Protopam Chloride (pyridine-2-aldoxime methochloride) interact with its target and what are the downstream effects?
A1: Protopam Chloride functions as a cholinesterase reactivator, primarily targeting organophosphate-inhibited acetylcholinesterase [, ]. Organophosphates bind to the active site of acetylcholinesterase, rendering it unable to break down acetylcholine, leading to a buildup of acetylcholine and subsequent cholinergic crisis. Protopam Chloride, through its oxime group, binds to the phosphate moiety of the organophosphate, effectively removing it from the enzyme and restoring acetylcholinesterase activity [, ]. This reactivation alleviates the cholinergic symptoms caused by organophosphate poisoning.
Q2: What is the mechanism of action of Protopam Chloride in the context of organophosphate poisoning?
A2: Organophosphates exert their toxic effects by inhibiting acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine at nerve synapses [, ]. This inhibition leads to the accumulation of acetylcholine and excessive stimulation of cholinergic receptors, resulting in a range of symptoms collectively known as cholinergic crisis. Protopam Chloride acts as a cholinesterase reactivator by binding to the organophosphate molecule that is bound to the acetylcholinesterase enzyme [, ]. This binding facilitates the removal of the organophosphate from the enzyme, allowing acetylcholinesterase to resume its normal function of breaking down acetylcholine and restoring normal nerve impulse transmission [, ].
Q3: Can Protopam Chloride be used to treat poisoning from all types of pesticides?
A3: No, Protopam Chloride is not effective against all types of pesticides. While it is a recognized antidote for organophosphate poisoning, it is contraindicated in cases of carbamate poisoning []. In fact, administering Protopam Chloride in carbamate poisoning may worsen the symptoms. Therefore, accurate identification of the poisoning agent is crucial before administering Protopam Chloride.
Q4: Is Protopam Chloride effective when used alone in treating organophosphate poisoning?
A4: While Protopam Chloride plays a crucial role in reactivating acetylcholinesterase, it is most effective when used in conjunction with atropine in treating organophosphate poisoning [, ]. Atropine works by blocking the action of excess acetylcholine at muscarinic receptors, providing synergistic relief from cholinergic symptoms alongside Protopam Chloride's enzyme reactivation capabilities.
Q5: Are there any instances where the use of Protopam Chloride is not recommended in organophosphate poisoning cases?
A5: Yes, there are specific organophosphate compounds for which the use of Protopam Chloride is not recommended. For example, in cases of poisoning with the insecticide Sevin (carbaryl) or Diazinon, Protopam Chloride has been reported to potentially exacerbate the toxic effects rather than provide an antagonistic effect []. This highlights the importance of accurate identification of the specific organophosphate involved in the poisoning to ensure appropriate and safe treatment.
Q6: Has Protopam Chloride been investigated for uses other than organophosphate poisoning?
A6: Interestingly, there has been research exploring the potential use of Protopam Chloride in managing multiple sclerosis []. A study reported that the administration of Protopam Chloride in multiple sclerosis patients led to temporary ophthalmological changes followed by improvements in motor function and behavior []. This suggests a potential link between cholinesterase activity and the pathophysiology of multiple sclerosis, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




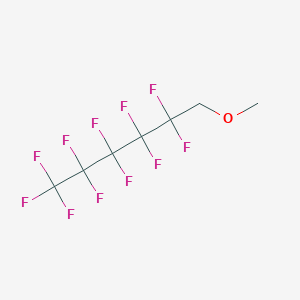

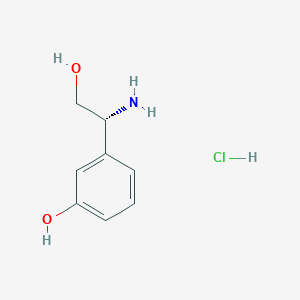
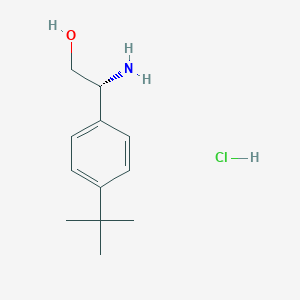
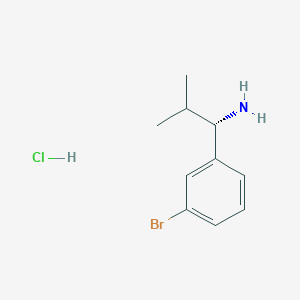

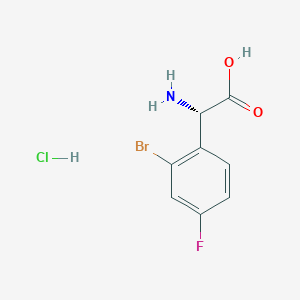
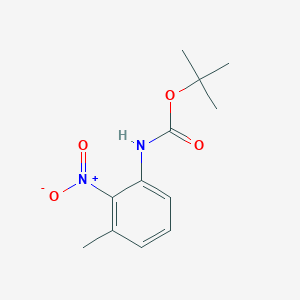
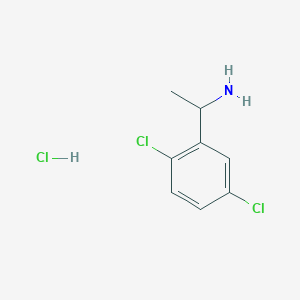
![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)
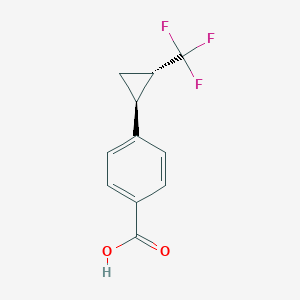
![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)
